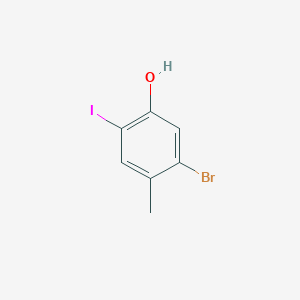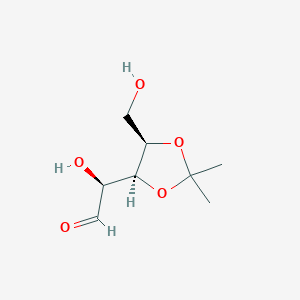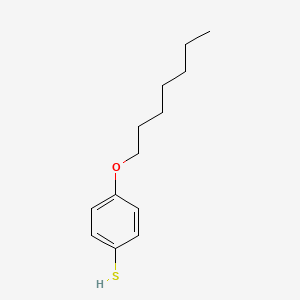
2-Chloro-1-cyclohexyl-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclohexyl-2-fluoroethanone is an organic compound with the molecular formula C8H12ClFO. It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-2-fluoroethanone typically involves the reaction of cyclohexylmagnesium bromide with 2-chloro-2-fluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-cyclohexyl-2-fluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-1-cyclohexyl-2-fluoroethanone.
Reduction: Formation of 2-chloro-1-cyclohexyl-2-fluoroethanol.
Oxidation: Formation of 2-chloro-1-cyclohexyl-2-fluoroacetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclohexyl-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclohexyl-2-fluoroethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The carbonyl group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution reactions. These interactions are facilitated by the electronic and steric properties of the cyclohexyl ring, which influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-cyclohexyl-2-bromoethanone
- 2-Chloro-1-cyclohexyl-2-iodoethanone
- 2-Fluoro-1-cyclohexyl-2-chloroethanone
Uniqueness
2-Chloro-1-cyclohexyl-2-fluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of halogens also affects the compound’s physical properties, such as boiling point and solubility, distinguishing it from other similar compounds.
Propiedades
Número CAS |
54867-84-4 |
|---|---|
Fórmula molecular |
C8H12ClFO |
Peso molecular |
178.63 g/mol |
Nombre IUPAC |
2-chloro-1-cyclohexyl-2-fluoroethanone |
InChI |
InChI=1S/C8H12ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |
Clave InChI |
POWRVQCHXXZKDN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



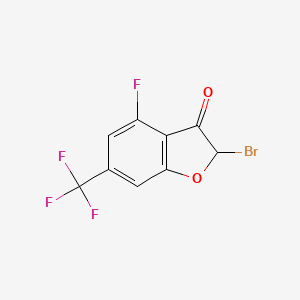

![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)



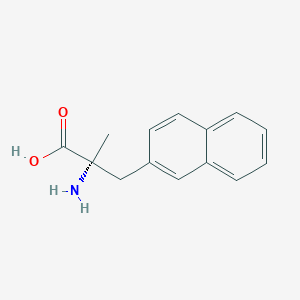
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)


